

physicochemical properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

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Compound of Interest

Compound Name: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

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An In-depth Technical Guide on the Physicochemical Properties of **5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, also known as Lilolidine, is a tricyclic heterocyclic amine with the chemical formula $C_{11}H_{11}N$.^{[1][2]} Its rigid, fused ring structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.^{[1][3]} Derivatives of this compound have garnered significant interest, particularly as agonists for the 5-hydroxytryptamine 2C (5-HT_{2C}) receptor, a key target in the central nervous system for treating a variety of disorders. This guide provides a comprehensive overview of the core physicochemical properties of **5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline**, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline** (CAS Registry Number: 5840-01-7) is presented below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ N	[1][4]
Molecular Weight	157.22 g/mol	[1][2]
Appearance	White to yellow to green crystalline powder	[1][2]
Melting Point	84 - 88 °C	[1]
Boiling Point (calculated)	318.377 °C at 760 mmHg	[5]
Flash Point (calculated)	146.349 °C	[5]
pKa	Data not available	
LogP	Data not available	
Solubility	May exhibit moderate solubility in polar solvents.[2]	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

- A small, finely powdered sample of **5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline** is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.

- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method)

LogP is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

- A solution of **5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline** is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- The n-octanol and water layers are separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Aqueous Solubility Determination

Solubility is a fundamental property that affects a compound's bioavailability.

Methodology:

- An excess amount of solid **5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline** is added to a known volume of water at a specific temperature.
- The mixture is agitated for an extended period to ensure equilibrium is reached.
- The saturated solution is filtered to remove any undissolved solid.

- The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

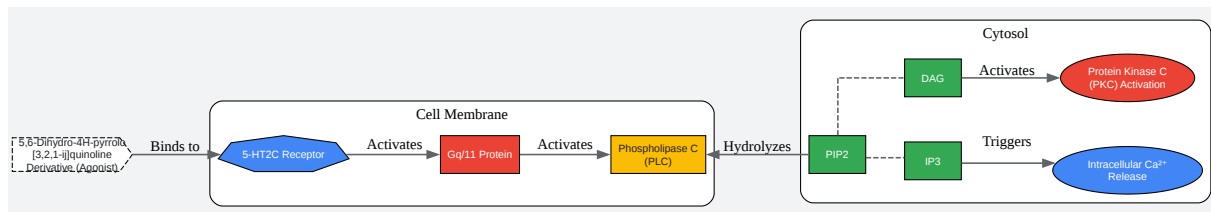
Biological Context: 5-HT_{2C} Receptor Signaling

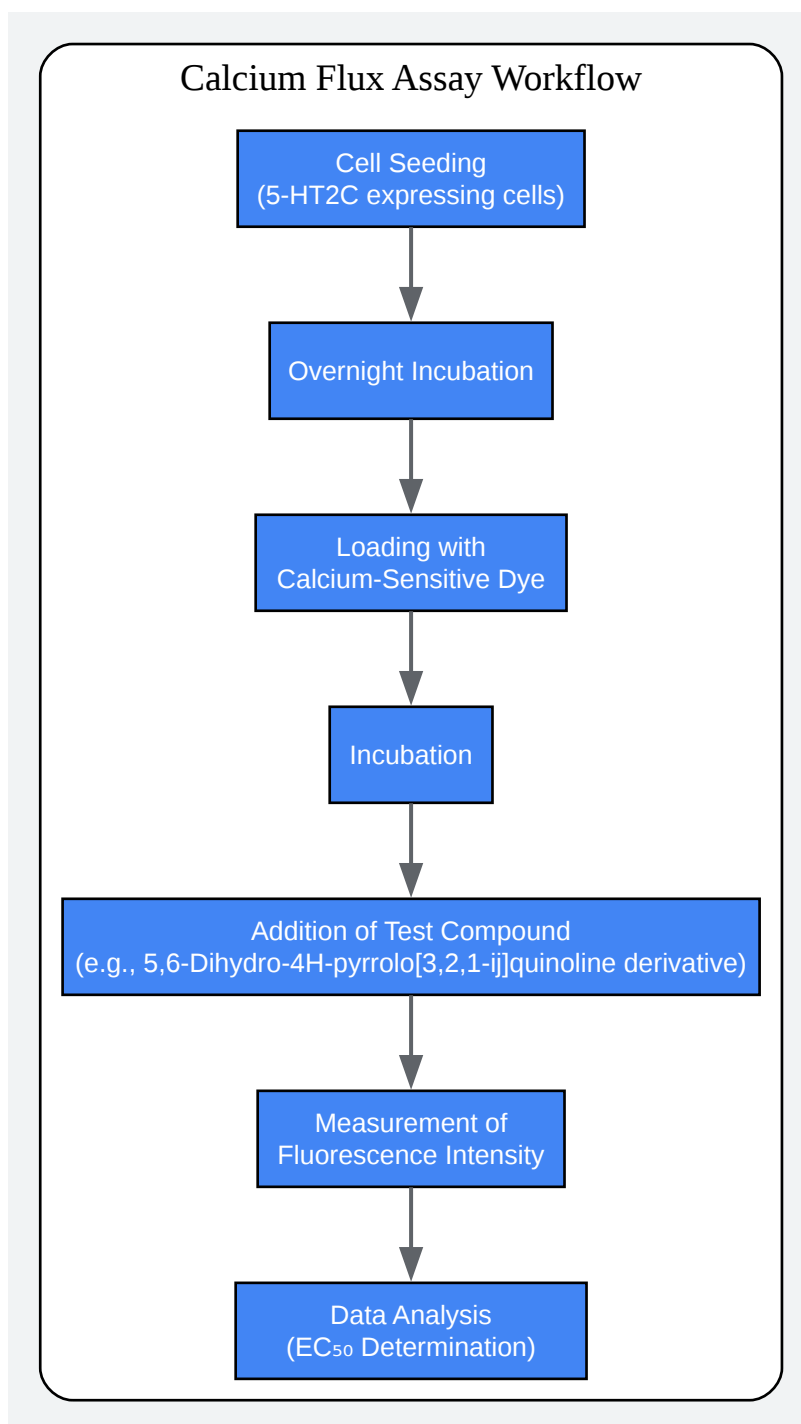
Derivatives of **5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline** have been identified as agonists of the 5-HT_{2C} receptor. This receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and is involved in regulating mood, appetite, and cognition.

[6]

Canonical 5-HT_{2C} Receptor Signaling Pathway

The primary signaling cascade initiated by the activation of the 5-HT_{2C} receptor is through its coupling to Gq/11 proteins.





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